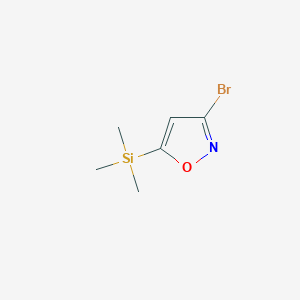
5-cyclopropyl-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-2-methylaniline (5-CPM) is an aromatic amine compound with a cyclopropyl group attached to its benzene ring. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. 5-CPM has a variety of applications in the fields of organic chemistry, biochemistry, and materials science. In particular, it has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-2-methylaniline has been used in numerous scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials. In addition, 5-cyclopropyl-2-methylaniline has been used as a model compound to study the structure-activity relationships of aromatic amines. It has also been used to investigate the effects of cyclopropyl groups on the properties of aromatic amines.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-2-methylaniline is not yet fully understood. However, it is known that the presence of the cyclopropyl group increases the stability of the molecule and can affect the reactivity of the amine group. In addition, the cyclopropyl group is known to increase the solubility of the molecule in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-2-methylaniline are not yet fully understood. However, it is known that the presence of the cyclopropyl group may affect the metabolism of the molecule and its interaction with biological systems. In addition, the presence of the cyclopropyl group may affect the solubility of the molecule in biological fluids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-cyclopropyl-2-methylaniline in laboratory experiments include its low cost, high solubility in organic solvents, and its ability to serve as a model compound for studying the structure-activity relationships of aromatic amines. The main limitation of using 5-cyclopropyl-2-methylaniline in laboratory experiments is its insolubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
Future research on 5-cyclopropyl-2-methylaniline could focus on further elucidating its mechanism of action, studying its biochemical and physiological effects, and investigating its potential applications in materials science and organic synthesis. In addition, further research could be conducted to investigate the effects of cyclopropyl groups on the properties of aromatic amines. Finally, research could be conducted to explore the potential of 5-cyclopropyl-2-methylaniline as a drug delivery system.
Synthesemethoden
5-cyclopropyl-2-methylaniline can be synthesized in a two-step process. The first step involves the reaction of cyclopropyl bromide with aniline in the presence of a base, such as sodium hydroxide, to form 5-cyclopropyl-2-methylaniline. The second step involves the reaction of 5-cyclopropyl-2-methylaniline with a strong acid, such as sulfuric acid, to form the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-cyclopropyl-2-methylaniline can be achieved through a multi-step process involving the reaction of a cyclopropyl ketone with aniline followed by reduction and methylation.", "Starting Materials": [ "Cyclopropylacetone", "Aniline", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetone is reacted with aniline in the presence of hydrochloric acid to form 5-cyclopropyl-2-phenyl-2-pentanone.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "Step 3: The resulting alcohol is then methylated using methyl iodide in the presence of sodium hydroxide to form 5-cyclopropyl-2-methylaniline.", "Step 4: The product is extracted from the reaction mixture using ethyl acetate and purified by recrystallization from water." ] } | |
CAS-Nummer |
1247739-25-8 |
Produktname |
5-cyclopropyl-2-methylaniline |
Molekularformel |
C10H13N |
Molekulargewicht |
147.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




